2-Bromo-6-fluorobenzoic acid

pKa Prediction Electron-Withdrawing Effects Physicochemical Property Profiling

Researchers requiring a halogenated benzoic acid with orthogonal reactivity often face limited options that combine a cross-coupling handle with a carboxylic acid scaffold in a single intermediate. 2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1) addresses this gap directly: • Ortho-bromine enables efficient Suzuki-Miyaura coupling for rapid biaryl library synthesis-irreplaceable by 2,6-difluorobenzoic acid. • Carboxylic acid moiety readily converts to acyl chloride for amide bond formation in anti-inflammatory & analgesic drug programs. • Predicted pKa of 1.92 provides a wider pH window for selective salt/cocrystal formation versus 5-fluoro and 4-fluoro regioisomers. Supplied at ≥98% purity with consistent batch-to-batch quality. Ships ambient; hazmat protocols (UN2811, Class 6.1) apply for certain package sizes.

Molecular Formula C7H4BrFO2
Molecular Weight 219.01 g/mol
CAS No. 2252-37-1
Cat. No. B1267246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluorobenzoic acid
CAS2252-37-1
Molecular FormulaC7H4BrFO2
Molecular Weight219.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C(=O)O)F
InChIInChI=1S/C7H4BrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
InChIKeyMDAZJVAIZVUWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-fluorobenzoic Acid Overview


2-Bromo-6-fluorobenzoic acid (CAS 2252-37-1) is a halogenated benzoic acid derivative characterized by the simultaneous presence of bromine and fluorine atoms at the ortho positions (2- and 6-) of the benzene ring. This substitution pattern imparts a distinct electronic environment and steric profile that fundamentally alters its chemical behavior compared to non-halogenated benzoic acid or mono‑substituted analogues [1]. The compound serves primarily as a versatile intermediate in the construction of complex organic molecules, particularly within medicinal chemistry and agrochemical research, due to the orthogonal reactivity of its bromo (cross-coupling handle) and carboxy (functional group interconversion) moieties .

2-Bromo-6-fluorobenzoic Acid Substitution Risks


Direct substitution of 2-bromo-6-fluorobenzoic acid with other halogenated benzoic acid regioisomers (e.g., 2-bromo-5-fluorobenzoic acid or 2-bromo-4-fluorobenzoic acid) is not permissible without significant impact on reaction efficiency and product selectivity. The specific ortho-arrangement of the electron-withdrawing bromine and fluorine substituents uniquely modulates the electron density on the aromatic ring, affecting both the rate of palladium-catalyzed cross-coupling reactions and the regioselectivity of electrophilic aromatic substitutions [1]. Furthermore, the steric congestion imposed by the ortho-substituents influences the conformational landscape of the carboxylic acid group, which can alter intermolecular interactions (e.g., hydrogen bonding) in both solution and solid-state applications [2]. These synergistic electronic and steric effects are not reproduced by other substitution patterns or mono-halogenated analogues, leading to irreproducible yields, altered selectivity profiles, or complete failure of the intended transformation if an incorrect isomer is procured.

2-Bromo-6-fluorobenzoic Acid vs. Analogues


Enhanced Acidity vs. Regioisomers

2-Bromo-6-fluorobenzoic acid exhibits a predicted acid dissociation constant (pKa) of 1.92±0.10 . This value is significantly lower (indicating a stronger acid) than that of the 5‑fluoro regioisomer (2-bromo-5-fluorobenzoic acid), which is predicted to have a pKa of approximately 2.30, and the 4‑fluoro regioisomer (2-bromo-4-fluorobenzoic acid), predicted at approximately 2.45 . The ortho-fluorine atom exerts a pronounced electron-withdrawing inductive effect and can participate in intramolecular hydrogen bonding with the carboxylic acid proton, stabilizing the conjugate base and enhancing acidity beyond what is observed for meta- or para-substituted analogues.

pKa Prediction Electron-Withdrawing Effects Physicochemical Property Profiling

Scalable High-Purity Synthesis

A patented preparation method for 2-bromo-6-fluorobenzoic acid, starting from o-fluorobenzonitrile and proceeding through nitration, nitro-reduction, bromination, diazotization, and hydrolysis, achieves a final product purity of 98.8% with a per-step raw material conversion of 100% and an overall process yield of 16.9% [1]. While the overall yield is moderate, the high purity eliminates the need for additional purification steps that are often required when using alternative synthetic routes or lower-grade commercial sources.

Process Chemistry Synthetic Yield Purity Specification

Orthogonal Cross-Coupling Reactivity

2-Bromo-6-fluorobenzoic acid possesses an ortho-bromine substituent that serves as an effective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the carboxylic acid group remains available for orthogonal transformations (esterification, amidation, reduction) [1]. In contrast, the difluorinated analogue 2,6-difluorobenzoic acid lacks a bromine atom and is therefore not a competent partner in these cross-coupling reactions; its fluorine atoms are generally inert under standard cross-coupling conditions. This functional orthogonality makes 2-bromo-6-fluorobenzoic acid a superior building block for the modular construction of biaryl and heteroaryl architectures, as exemplified in the synthesis of heteroaryl benzoic acids via Suzuki coupling [2].

Suzuki-Miyaura Coupling Orthogonal Functionalization Building Block Versatility

Anti-Inflammatory Drug Discovery Intermediate

2-Bromo-6-fluorobenzoic acid is explicitly cited as a key intermediate in the synthesis of various pharmaceuticals, particularly within anti-inflammatory and analgesic development programs . While analogous compounds such as 2-bromo-5-fluorobenzoic acid are also used in medicinal chemistry, the ortho-fluorine substituent in 2-bromo-6-fluorobenzoic acid imparts a unique conformational bias that can influence binding to biological targets. This property has been leveraged in the design of chiral drug molecules where the spatial orientation of the carboxylic acid group is critical for activity . The compound's utility as a precursor to acyl chlorides further expands its role in the synthesis of amide-containing drug candidates [1].

Pharmaceutical Intermediate Drug Discovery Medicinal Chemistry

Melting Point Purity Benchmark

2-Bromo-6-fluorobenzoic acid exhibits a melting point of 153–155 °C [1]. This value is approximately 20 °C lower than that of 2-bromo-4-fluorobenzoic acid (173–175 °C) and approximately 40 °C higher than that of 2-bromo-5-fluorobenzoic acid (reported 111–113 °C) . The intermediate melting point facilitates handling and purification by recrystallization without the risk of thermal decomposition associated with higher-melting analogues.

Melting Point Physical Characterization Quality Control

Lipophilicity for Drug Design

2-Bromo-6-fluorobenzoic acid possesses a predicted partition coefficient (LogP) of approximately 2.29 [1]. This value is notably higher than that of 2,6-difluorobenzoic acid (predicted LogP ~1.8) [2] and 2-fluorobenzoic acid (predicted LogP ~1.6) [3], indicating a greater propensity to partition into organic phases. In the context of medicinal chemistry, a LogP around 2.3 is often desirable for achieving a balance between aqueous solubility and membrane permeability, which can be advantageous when the benzoic acid fragment is incorporated into larger drug candidates.

Lipophilicity LogP ADME Property

2-Bromo-6-fluorobenzoic Acid Applications


Palladium-Catalyzed Cross-Coupling for Biaryl Synthesis

Leverage the ortho-bromine atom of 2-bromo-6-fluorobenzoic acid as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to rapidly generate diverse biaryl architectures. The bromine substituent provides sufficient reactivity for efficient coupling with a wide range of aryl and heteroaryl boronic acids, as demonstrated in the synthesis of heteroaryl benzoic acids [1]. This application is impossible with the difluorinated analogue 2,6-difluorobenzoic acid, making 2-bromo-6-fluorobenzoic acid the only viable choice when an ortho-fluorinated benzoic acid with a cross-coupling handle is required.

Amide Drug Synthesis via Acyl Chloride

Convert 2-bromo-6-fluorobenzoic acid to its corresponding acyl chloride (2-bromo-6-fluorobenzoyl chloride) for subsequent reaction with amines to construct amide bonds in drug-like molecules. This pathway is commonly employed in anti-inflammatory and analgesic drug discovery programs . The distinct melting point (153–155 °C) facilitates handling and ensures material identity before activation, while the high purity (98.8%) of material sourced from optimized synthetic routes minimizes side reactions during activation [2].

pH-Dependent Crystallization and Salt Formation

Utilize the enhanced acidity of 2-bromo-6-fluorobenzoic acid (predicted pKa 1.92±0.10) in crystallization screens where the stronger acid character promotes the formation of stable salts with basic counterions. The lower pKa compared to regioisomeric 5‑fluoro and 4‑fluoro analogues provides a wider pH window for selective crystallization, which can be exploited in purification workflows or in the preparation of co‑crystals for solid‑form screening in pharmaceutical development.

Building Block for Fluorinated Probes

Incorporate 2-bromo-6-fluorobenzoic acid into molecular probes where the fluorine atom can serve as a 19F NMR handle or as a modulator of lipophilicity without introducing excessive molecular weight. The predicted LogP of ~2.29 [3] offers a favorable balance for phase transfer experiments and membrane permeability studies, while the bromine atom provides a site for further functionalization or radiolabeling.

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